molecular formula C24H20O2 B14339653 2-(Methoxymethyl)-3,4,5-triphenylfuran CAS No. 106241-00-3

2-(Methoxymethyl)-3,4,5-triphenylfuran

Katalognummer: B14339653
CAS-Nummer: 106241-00-3
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BNEVSVHUZUINDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-3,4,5-triphenylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,4,5-triphenylfuran typically involves the use of furan derivatives and appropriate reagents to introduce the methoxymethyl and triphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-3,4,5-triphenylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxymethyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-3,4,5-triphenylfuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methoxymethyl)-3,4,5-triphenylfuran is unique due to its combination of a furan ring with methoxymethyl and triphenyl substituents. This structure imparts specific chemical properties that make it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

106241-00-3

Molekularformel

C24H20O2

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-(methoxymethyl)-3,4,5-triphenylfuran

InChI

InChI=1S/C24H20O2/c1-25-17-21-22(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)24(26-21)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI-Schlüssel

BNEVSVHUZUINDU-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.